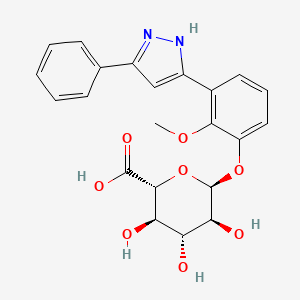
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound characterized by its multiple hydroxyl groups and a unique pyrazolyl-phenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl-phenoxy intermediate, which is then coupled with a protected sugar derivative. The final steps involve deprotection and purification to yield the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolyl-phenoxy moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable candidate for investigating carbohydrate-related processes.
Medicine
Medically, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazolyl-phenoxy moiety may interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxyphenoxy)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the pyrazolyl group, making it less complex.
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(3-phenyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the methoxy group, affecting its reactivity.
Uniqueness
The uniqueness of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid lies in its combination of hydroxyl groups, a methoxy group, and a pyrazolyl-phenoxy moiety. This combination provides a unique set of chemical properties and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C22H22N2O8 |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O8/c1-30-19-12(14-10-13(23-24-14)11-6-3-2-4-7-11)8-5-9-15(19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h2-10,16-18,20,22,25-27H,1H3,(H,23,24)(H,28,29)/t16-,17-,18+,20-,22-/m1/s1 |
Clave InChI |
GGBUMSXSGHDTMP-FHZCGSGISA-N |
SMILES isomérico |
COC1=C(C=CC=C1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


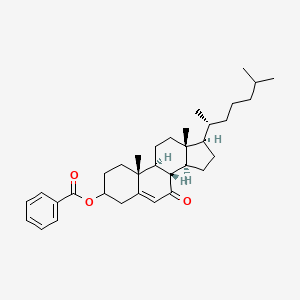
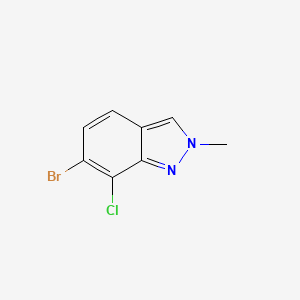


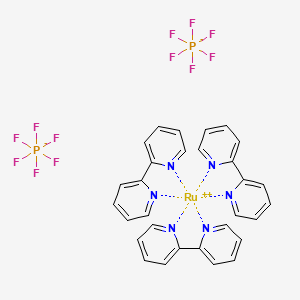
![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)
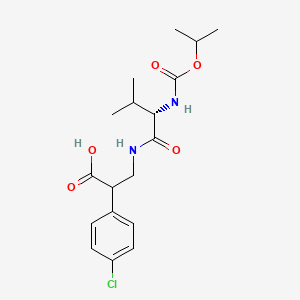
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
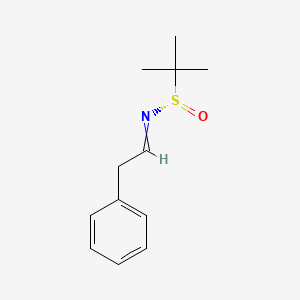
![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
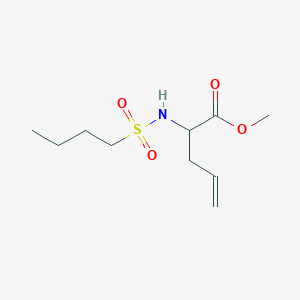
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
